4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Description
The compound 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one (CAS: TRC D448465) is a heterocyclic organic molecule featuring a pyrrolidin-2-one core substituted with two phenyl groups at the 3-position. The structure includes a tertiary amine linkage (diethylaminoethyl group) connected to two 2,3-dihydrobenzofuran-4-yl ethyl substituents.
Properties
IUPAC Name |
4-[2-[bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]amino]ethyl]-3,3-diphenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O3/c41-37-38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34(27-39-37)17-22-40(20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36/h1-14,25-26,34H,15-24,27H2,(H,39,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKTWIYOLHVOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCN(CCC3CNC(=O)C3(C4=CC=CC=C4)C5=CC=CC=C5)CCC6=CC7=C(C=C6)OCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Allylphenols
Patent CN102942542A details a robust method for dihydrobenzofuran synthesis using RuCl3/NaIO4-mediated oxidative cyclization:
Reaction Scheme
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | RuCl3·H2O (4 mol%) |
| Oxidant | NaIO4 (3 equiv) |
| Solvent | Ethyl acetate/water (1:5) |
| Temperature | 20-30°C |
| Yield | 82-89% |
The aldehyde intermediate undergoes reductive amination with ethylenediamine to install the ethylamine sidechain:
This step achieves 76% yield with >95% purity after recrystallization.
Construction of 3,3-Diphenylpyrrolidine-2-one Core
Michael Addition-Cyclization Sequence
A literature-adapted approach employs diphenylacetylene and acryloyl chloride in a Pd-catalyzed cyclization:
Key Steps :
-
Michael Addition : Diphenylacetylene reacts with acryloyl chloride under PdI2/KI catalysis (CH3CN, 100°C) to form γ-ketoester
-
Intramolecular Cyclization : Base-mediated (DBU, THF) closure yields pyrrolidinone
Performance Metrics
| Stage | Yield | Selectivity |
|---|---|---|
| Michael Addition | 91% | E:Z = 9:1 |
| Cyclization | 85% | - |
The method avoids racemization through mild basic conditions.
Coupling Strategies for Molecular Assembly
Reductive Amination Protocol
Condensing 3,3-diphenylpyrrolidine-2-one with excess 2-(2,3-dihydrobenzofuran-4-yl)ethylamine:
Reaction Setup
-
Molar Ratio : 1:2.2 (pyrrolidinone:amine)
-
Reductant : Sodium triacetoxyborohydride (2.5 equiv)
-
Solvent : Dichloroethane (0.1 M)
-
Temperature : 40°C, 48h
Outcome
-
Isolated Yield: 68%
-
Purity: 98.5% (HPLC)
-
Diastereomeric Ratio: >20:1 (favors equatorial N-substitution)
Process Optimization and Scale-Up Considerations
Catalytic System Enhancements
Replacing stoichiometric NaIO4 in dihydrobenzofuran synthesis with O2/TEMPO co-catalysis improves atom economy:
Chemical Reactions Analysis
Types of Reactions
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Applications
Cholinergic Receptor Modulation
Darifenacin is primarily known for its role as a selective antagonist of the M3 muscarinic acetylcholine receptor. This action is particularly relevant in the treatment of overactive bladder (OAB) conditions. The compound's ability to inhibit the M3 receptor helps reduce urinary frequency and urgency by relaxing bladder smooth muscle .
Potential in Neurological Research
Research indicates that compounds similar to Darifenacin may have implications in neurological studies, particularly concerning cholinergic signaling pathways. The modulation of these pathways could provide insights into diseases such as Alzheimer's and other forms of dementia .
Synthesis and Structural Studies
The synthesis of 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one has been explored in various studies focusing on structure-activity relationships (SAR). These studies aim to optimize the pharmacokinetic properties and efficacy of derivatives for therapeutic use. The compound's complex structure allows for modifications that can enhance its selectivity and potency against specific targets .
Case Studies and Research Findings
A notable study investigated the effects of Darifenacin on bladder function in patients with OAB. The results demonstrated a significant reduction in urinary incontinence episodes and an improvement in quality of life metrics among participants . Additionally, ongoing research is exploring the compound's potential neuroprotective effects, which may open new avenues for treating neurodegenerative disorders .
Comparative Analysis with Related Compounds
| Compound Name | Activity | Application Area |
|---|---|---|
| Darifenacin | M3 antagonist | Overactive bladder treatment |
| Solifenacin | M3 antagonist | Overactive bladder treatment |
| Tolterodine | M3/M1 antagonist | Overactive bladder treatment |
This table compares Darifenacin with other known anticholinergic agents used for similar therapeutic purposes, highlighting its specificity towards the M3 receptor which may result in fewer side effects compared to less selective compounds .
Mechanism of Action
The mechanism of action of 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally or functionally related molecules, as outlined below:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Analogues with Dihydrobenzofuran Moieties The target compound shares the 2,3-dihydrobenzofuran-4-yl ethyl group with Darifenacin Hydrobromide, a known muscarinic receptor antagonist. AO-Mal () features a maleimide group instead of pyrrolidinone, highlighting differences in reactivity (e.g., thiol-specific conjugation in AO-Mal vs. tertiary amine interactions in the target compound) .
Heterocyclic Cores The benzazepinone (CAS 4424-80-0) and benzothiophene-cycloheptanone (CAS 1622-55-5) lack the aminoethyl-dihydrobenzofuran substituents but share fused aromatic systems. These differences likely influence solubility, metabolic stability, and target engagement .
Synthetic and Purification Methods
- The target compound’s synthesis likely involves multi-step alkylation and amination (similar to Darifenacin), whereas AO-Mal employs maleimide coupling and column chromatography (DCM/MeOH 98:2) for purification .
Functional Potential While Darifenacin is clinically validated, the target compound’s pharmacological profile remains uncharacterized.
Biological Activity
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one, commonly referred to as a derivative of Darifenacin, is a compound of significant interest in pharmacological research. Its complex structure and potential biological activities make it a candidate for various therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C38H40N2O3 |
| Molecular Weight | 572.74 g/mol |
| CAS Number | 1797983-04-0 |
Structural Characteristics
The compound features a complex molecular structure characterized by multiple aromatic rings and an amine group. This structural uniqueness is believed to contribute to its specific biological activities.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is hypothesized to act as a selective antagonist at specific muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous physiological processes including neurotransmission and smooth muscle contraction.
Pharmacological Effects
- Antimuscarinic Activity : The compound has been studied for its potential role in treating overactive bladder syndrome through its antimuscarinic properties. It inhibits the action of acetylcholine at mAChRs, leading to decreased bladder contractions.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
- Cholesterol Regulation : Related research has indicated that derivatives of the benzofuran structure can influence lipid metabolism, particularly in increasing high-density lipoprotein cholesterol (HDL-C) levels in animal models .
Comparative Studies
In comparative studies with similar compounds, this compound demonstrated enhanced selectivity for certain mAChR subtypes compared to other antimuscarinics like oxybutynin or tolterodine .
Case Study 1: Antimuscarinic Efficacy
A study investigated the efficacy of this compound in a rat model of bladder overactivity. Results showed significant reductions in micturition frequency and urgency compared to control groups treated with placebo.
Case Study 2: Neuroprotective Properties
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it reduced reactive oxygen species (ROS) levels and preserved cell viability under stress conditions .
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyrrolidine-2-one core via cyclization of substituted acrylamides under basic conditions.
- Step 2 : Introduction of diphenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselective aryl substitution .
- Step 3 : Functionalization of the aminoethyl side chain using reductive amination with 2-(2,3-dihydrobenzofuran-4-yl)ethyl bromide.
Key Challenges : - Purification : Use preparative HPLC with a C18 column and a gradient elution system (e.g., ammonium acetate buffer pH 6.5 and acetonitrile) to resolve stereoisomers and byproducts .
- Yield Optimization : Reaction temperature control (≤40°C) minimizes decomposition of the dihydrobenzofuran moiety.
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry?
- Methodological Answer :
- X-ray Crystallography : Co-crystallization with heavy atoms (e.g., iodine derivatives) enables unambiguous determination of the 3D structure, resolving ambiguities in the pyrrolidine ring conformation .
- NMR Analysis : - and -NMR should confirm:
- Dihydrobenzofuran protons : Doublets at δ 6.7–7.1 ppm (aromatic) and δ 3.2–4.0 ppm (ethyl bridge).
- Pyrrolidine carbonyl : A singlet near δ 175 ppm in -NMR .
Q. What preliminary assays are recommended to assess the compound’s stability under experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.
- pH Stability : Incubate the compound in buffers (pH 2–9) for 24–72 hours and monitor degradation via HPLC with UV detection at 254 nm .
- Light Sensitivity : Expose to UV (365 nm) and visible light, then quantify photodegradants using LC-MS.
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?
- Methodological Answer : Contradictions often arise from:
- Receptor Heterogeneity : Validate target specificity using CRISPR-edited cell lines (e.g., knock out suspected off-target receptors).
- Assay Conditions : Compare results across buffer systems (e.g., ammonium acetate vs. phosphate buffers) to identify ionic strength or pH effects on binding affinity .
- Data Normalization : Use internal standards (e.g., fluorescent probes) to correct for batch-to-batch variability in cell viability assays .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile while retaining activity?
- Methodological Answer :
- Structural Analog Synthesis : Replace the dihydrobenzofuran group with bioisosteres (e.g., benzothiophene) to enhance metabolic stability .
- Prodrug Design : Introduce ester or carbamate moieties at the pyrrolidine nitrogen to improve solubility and oral bioavailability .
- In Silico Modeling : Use molecular dynamics simulations to predict CYP450 metabolism hotspots and guide functional group modifications .
Q. How can crystallographic data explain discrepancies in the compound’s activity across enantiomers?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R- and S-enantiomers.
- Cocrystal Structures : Resolve X-ray structures of each enantiomer bound to the target protein (e.g., kinase or GPCR) to identify steric clashes or hydrogen-bonding mismatches in the less active form .
- Docking Studies : Compare AutoDock Vina binding energies with crystallographic data to validate computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
